molecular formula C16H16N8 B2610816 6-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)picolinonitrile CAS No. 2320954-70-7

6-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)picolinonitrile

Cat. No.: B2610816
CAS No.: 2320954-70-7
M. Wt: 320.36
InChI Key: WTSPYOWUCMABEH-UHFFFAOYSA-N
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Description

6-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)picolinonitrile is a complex organic compound that belongs to the class of triazolopyridazine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications, particularly in the field of cancer research .

Preparation Methods

The synthesis of 6-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)picolinonitrile typically involves multiple steps, starting from readily available starting materialsCommon reaction conditions involve the use of solvents like ethanol or tetrahydrofuran, and catalysts such as triethylamine .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield corresponding oxides, while reduction could produce reduced forms of the compound.

Scientific Research Applications

6-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)picolinonitrile has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through the inhibition of specific enzymes, such as c-Met and Pim-1 kinases. These enzymes play crucial roles in cell signaling pathways that regulate cell growth, survival, and proliferation. By inhibiting these kinases, the compound can induce cell cycle arrest and promote apoptosis in cancer cells .

Comparison with Similar Compounds

Similar compounds include other triazolopyridazine derivatives, such as:

What sets 6-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)picolinonitrile apart is its unique combination of the diazepane and picolinonitrile moieties, which may contribute to its distinct biological activities and potential therapeutic benefits.

Properties

IUPAC Name

6-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]pyridine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N8/c17-11-13-3-1-4-14(19-13)22-7-2-8-23(10-9-22)16-6-5-15-20-18-12-24(15)21-16/h1,3-6,12H,2,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTSPYOWUCMABEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C2=CC=CC(=N2)C#N)C3=NN4C=NN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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